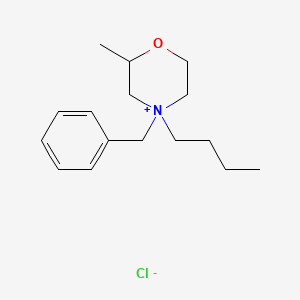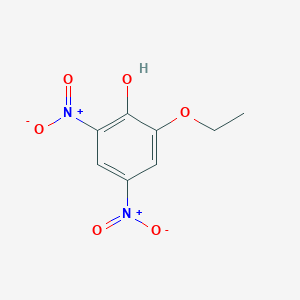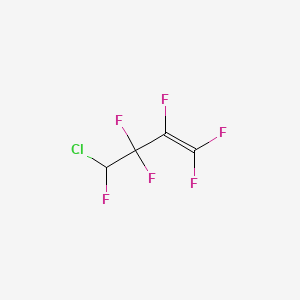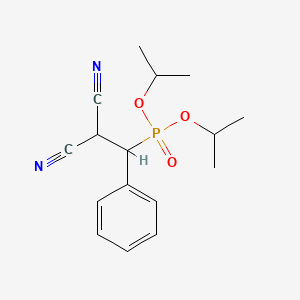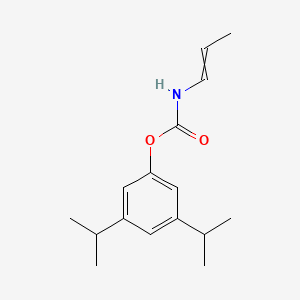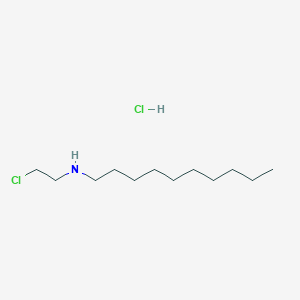![molecular formula C14H13NO4 B14382935 1-[2-(Ethenyloxy)ethoxy]-4-nitronaphthalene CAS No. 90021-36-6](/img/structure/B14382935.png)
1-[2-(Ethenyloxy)ethoxy]-4-nitronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Ethenyloxy)ethoxy]-4-nitronaphthalene is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of an ethenyloxy group and a nitro group attached to the naphthalene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Ethenyloxy)ethoxy]-4-nitronaphthalene typically involves the reaction of 4-nitronaphthalene with 2-(ethenyloxy)ethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully controlled to optimize the yield and purity of the compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors and advanced purification techniques. The process may include multiple steps, such as distillation and crystallization, to ensure the high quality of the final product. The use of automated systems and quality control measures is essential to maintain consistency and efficiency in the production process .
Chemical Reactions Analysis
Types of Reactions
1-[2-(Ethenyloxy)ethoxy]-4-nitronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in the formation of 1-[2-(Ethenyloxy)ethoxy]-4-aminonaphthalene.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethenyloxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions can be used in substitution reactions.
Major Products Formed
Oxidation: Various oxidation products, including carboxylic acids and aldehydes.
Reduction: 1-[2-(Ethenyloxy)ethoxy]-4-aminonaphthalene.
Substitution: Compounds with different functional groups replacing the ethenyloxy group.
Scientific Research Applications
1-[2-(Ethenyloxy)ethoxy]-4-nitronaphthalene is used in a wide range of scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a starting material for the preparation of other complex molecules.
Biology: In studies related to the interaction of naphthalene derivatives with biological systems.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[2-(Ethenyloxy)ethoxy]-4-nitronaphthalene involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the ethenyloxy group can undergo nucleophilic attacks. These interactions can lead to the formation of reactive intermediates that can affect various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
1-[2-(Ethenyloxy)ethoxy]-naphthalene: Lacks the nitro group, resulting in different chemical reactivity.
4-Nitronaphthalene: Lacks the ethenyloxy group, affecting its solubility and reactivity.
1-[2-(Ethenyloxy)ethoxy]-4-aminonaphthalene: Formed by the reduction of the nitro group, with different biological activity.
Uniqueness
1-[2-(Ethenyloxy)ethoxy]-4-nitronaphthalene is unique due to the presence of both the ethenyloxy and nitro groups, which confer distinct chemical and physical properties. These functional groups enable the compound to participate in a wide range of chemical reactions and make it valuable in various research and industrial applications .
Properties
CAS No. |
90021-36-6 |
|---|---|
Molecular Formula |
C14H13NO4 |
Molecular Weight |
259.26 g/mol |
IUPAC Name |
1-(2-ethenoxyethoxy)-4-nitronaphthalene |
InChI |
InChI=1S/C14H13NO4/c1-2-18-9-10-19-14-8-7-13(15(16)17)11-5-3-4-6-12(11)14/h2-8H,1,9-10H2 |
InChI Key |
FPBKHQVTJPYBQV-UHFFFAOYSA-N |
Canonical SMILES |
C=COCCOC1=CC=C(C2=CC=CC=C21)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[(2-Methyl-1-phenylpropan-2-yl)oxy]phenyl}-L-phenylalanine](/img/structure/B14382855.png)
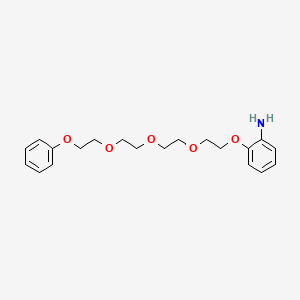
![3-{[3-(2-Methylpiperidin-1-yl)propyl]amino}-1H-indazol-5-ol](/img/structure/B14382866.png)
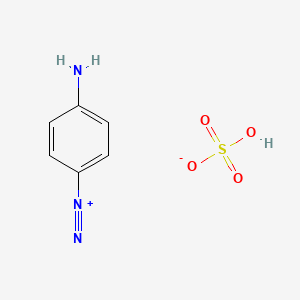
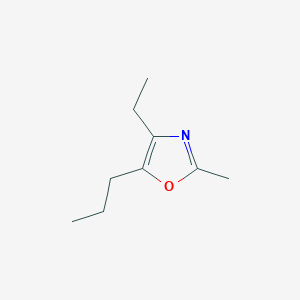
![N-[4-(4-Ethoxy-2-methylphenyl)but-3-en-2-ylidene]hydroxylamine](/img/structure/B14382902.png)
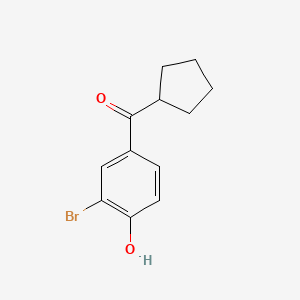
![1-{2-[(Trimethylsilyl)oxy]ethyl}azepane](/img/structure/B14382907.png)
